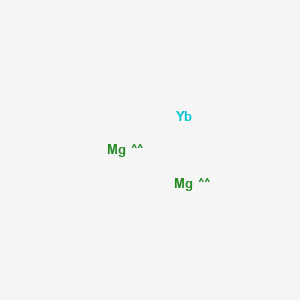
Dipentadecylarsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentadecylarsinic acid is an organoarsenic compound characterized by the presence of two pentadecyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipentadecylarsinic acid typically involves the reaction of arsenic trioxide with pentadecyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired organoarsenic compound. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Dipentadecylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.
Substitution: The pentadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its biological activity and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which dipentadecylarsinic acid exerts its effects involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular signaling pathways. The molecular targets include various enzymes and structural proteins, which are critical for maintaining cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic and is known for its use as a herbicide.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Uniqueness
Dipentadecylarsinic acid is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other organoarsenic compounds with shorter or different alkyl groups.
Propiedades
Número CAS |
6757-54-6 |
|---|---|
Fórmula molecular |
C30H63AsO2 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
di(pentadecyl)arsinic acid |
InChI |
InChI=1S/C30H63AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32,33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33) |
Clave InChI |
IJBYBYDVVFUBID-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


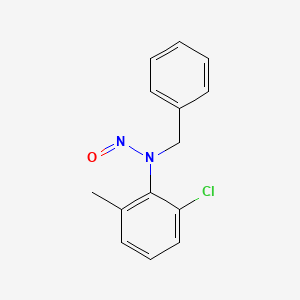
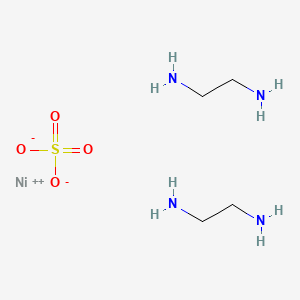
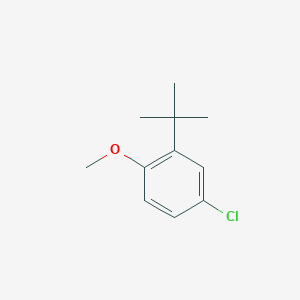


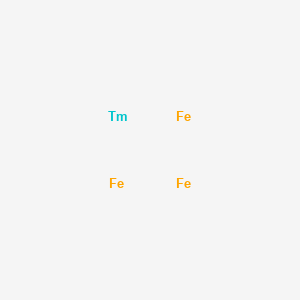

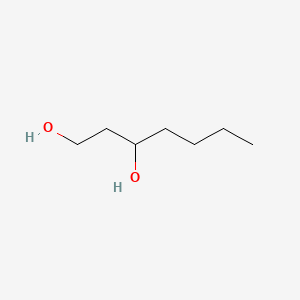
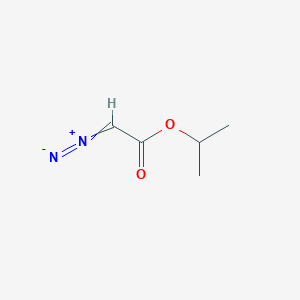
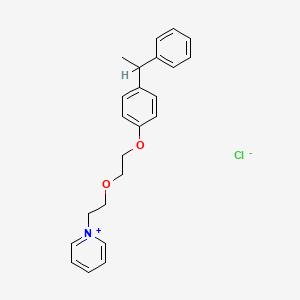


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
